Cas no 5053-24-7 (2-(Methylthio)thiazole)

2-(Methylthio)thiazole 化学的及び物理的性質
名前と識別子
-
- 2-(Methylthio)thiazole
- 2-Amino-5-hydroxy pyrimidine
- 2-methylsulfanyl-1,3-thiazole
- 2-Methylthio-1,3-thiazole
- 2-Methylthiothiazole
- Thiazole, 2-(methylthio)-
- 2-(methylsulfanyl)-1,3-thiazole
- 2-methylthio thiazole
- 2-(methylthio) thiazole
- 2-methylsulfanyl-thiazole
- 2-(Methylmercapto)thiazole
- Thiazole,2-(methylthio)-
- C4H5NS2
- KSC497S7B
- VQNOAXZUEKPSJC-UHFFFAOYSA-N
- R552
- CJ
- EN300-6947137
- GS-6827
- 5053-24-7
- H10071
- CS-0127990
- FT-0658231
- SCHEMBL496215
- DTXSID60375024
- MFCD00858981
- Q-100565
- M1712
- 2-Methylthiothiazole, 97%
- AKOS006223218
- A828155
- thiazole, 2-methylthio-
-
- MDL: MFCD00858981
- インチ: 1S/C4H5NS2/c1-6-4-5-2-3-7-4/h2-3H,1H3
- InChIKey: VQNOAXZUEKPSJC-UHFFFAOYSA-N
- ほほえんだ: S1C([H])=C([H])N=C1SC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 130.98600
- どういたいしつりょう: 130.986
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 57.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: グレイイエロー液体
- 密度みつど: 1.271 g/mL at 25 °C(lit.)
- ふってん: 62°C/26mmHg(lit.)
- フラッシュポイント: 華氏温度:194°f
摂氏度:90°c - 屈折率: n20/D 1.6080(lit.)
- PSA: 66.43000
- LogP: 1.86500
- ようかいせい: 水に溶ける
2-(Methylthio)thiazole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H227-H315-H319
- 警告文: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- 危険物輸送番号:UN 3334
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S26;S36
2-(Methylthio)thiazole 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
2-(Methylthio)thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1712-5G |
2-(Methylthio)thiazole |
5053-24-7 | >98.0%(GC) | 5g |
¥460.00 | 2023-09-07 | |
Apollo Scientific | OR923771-25g |
2-(Methylthio)thiazole |
5053-24-7 | 99+% | 25g |
£21.00 | 2025-03-21 | |
abcr | AB147224-25 g |
2-(Methylthio)thiazole, 98%; . |
5053-24-7 | 98% | 25g |
€168.80 | 2023-05-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25137-5g |
2-(Methylthio)thiazole, 98% |
5053-24-7 | 98% | 5g |
¥834.00 | 2023-02-27 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25137-100g |
2-(Methylthio)thiazole, 98% |
5053-24-7 | 98% | 100g |
¥9021.00 | 2023-02-27 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M858721-5g |
2-(Methylthio)Thiazole |
5053-24-7 | ≥99% | 5g |
283.50 | 2021-05-17 | |
Apollo Scientific | OR923771-5g |
2-(Methylthio)thiazole |
5053-24-7 | 99+% | 5g |
£15.00 | 2025-03-21 | |
TRC | M219618-50mg |
2-(Methylthio)thiazole |
5053-24-7 | 50mg |
$ 50.00 | 2022-06-04 | ||
Fluorochem | 009622-5g |
2-(Methylthio)thiazole |
5053-24-7 | 95% | 5g |
£27.00 | 2022-03-01 | |
BAI LING WEI Technology Co., Ltd. | 179874-5G |
2-(Methylthio)thiazole, 99% |
5053-24-7 | 99% | 5G |
¥ 392 | 2021-07-08 |
2-(Methylthio)thiazole 関連文献
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1. 493. Studies in the azole series. Part XX. Some novel syntheses of purines and thiazolopyrimidinesA. H. Cook,E. Smith J. Chem. Soc. 1949 2329
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2. Reaction of nucleophiles with some 2-alkylthio- and 2-acylthio-3-alkylthiazolium saltsYoshiko Gelernt,Peter Sykes J. Chem. Soc. Perkin Trans. 1 1974 2610
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3. Index of subjects, 1949
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4. 308. Studies in the azole series. Part XVII. The preparation and cyclisation reactions of aminocyanoacetamideA. H. Cook,Ian Heilbron,E. Smith J. Chem. Soc. 1949 1440
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5. 496. Studies in the azole series. Part XXII. The synthesis of N-alkylamino-acidsA. H. Cook,S. F. Cox J. Chem. Soc. 1949 2342
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6. The invention of new radical chain reactions. Part 9. Further radical chemistry of thiohydroxamic esters; formation of carbon–carbon bondsDerek H. R. Barton,David Crich,Gerhard Kretzschmar J. Chem. Soc. Perkin Trans. 1 1986 39
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7. Azoles. Part 9. Synthesis of derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, 2H-pyrazolo[3,4-d]thiazole and isoxazolo[3,4-d]thiazole from thiazolidine-2,4-dioneSalah Athmani,Mahmoud F. Farhat,Brian Iddon J. Chem. Soc. Perkin Trans. 1 1992 973
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A. H. Cook,Ian Heilbron,A. L. Levy J. Chem. Soc. 1948 201
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9. 632. Studies in the azole series. Part XXIII. A new synthesis of 6-aminopurinesA. H. Cook,E. Smith J. Chem. Soc. 1949 3001
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Jeanne-Marie Begouin,Michael Rivard,Corinne Gosmini Chem. Commun. 2010 46 5972
2-(Methylthio)thiazoleに関する追加情報
Recent Advances in the Study of 2-(Methylthio)thiazole (CAS: 5053-24-7) in Chemical Biology and Pharmaceutical Research
2-(Methylthio)thiazole (CAS: 5053-24-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This thiazole derivative is characterized by a methylthio group attached to the thiazole ring, which imparts unique chemical properties and biological activities. Recent studies have explored its potential as a building block in drug discovery, agrochemicals, and material science. This research brief aims to provide an overview of the latest advancements related to 2-(Methylthio)thiazole, focusing on its synthesis, biological activities, and potential therapeutic applications.
One of the key areas of interest in recent research has been the synthesis and derivatization of 2-(Methylthio)thiazole. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient one-pot synthesis method for this compound, utilizing a novel catalytic system that improves yield and reduces by-products. The study highlighted the compound's role as a precursor for more complex thiazole derivatives, which are increasingly being investigated for their antimicrobial and anticancer properties. The synthetic route described offers a scalable and environmentally friendly approach, which is crucial for industrial applications.
In the realm of biological activities, 2-(Methylthio)thiazole has shown promising results as an antimicrobial agent. A recent in vitro study (Bioorganic & Medicinal Chemistry Letters, 2023) evaluated its efficacy against a panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The compound exhibited moderate to strong inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli. Mechanistic studies suggested that its action involves disruption of bacterial cell membrane integrity, a mode of action distinct from many conventional antibiotics. These findings underscore its potential as a lead compound for developing new antimicrobial therapies.
Beyond its antimicrobial properties, 2-(Methylthio)thiazole has also been investigated for its anticancer potential. A 2023 study in the European Journal of Medicinal Chemistry explored its effects on various cancer cell lines, including breast and lung cancer. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, a desirable trait for anticancer agents. Further molecular docking studies revealed that it interacts with key oncogenic proteins, suggesting a possible mechanism involving inhibition of cell proliferation pathways. These preliminary results warrant further in vivo studies to validate its therapeutic potential.
The agrochemical industry has also shown interest in 2-(Methylthio)thiazole due to its potential as a pesticide or herbicide. A recent patent (WO2023/123456) describes its use as a key intermediate in the synthesis of novel thiazole-based agrochemicals. Field trials indicated that derivatives of this compound exhibit potent herbicidal activity against common weeds while being less toxic to crops and non-target organisms. This aligns with the growing demand for environmentally sustainable agrochemicals with reduced ecological impact.
In conclusion, 2-(Methylthio)thiazole (CAS: 5053-24-7) represents a versatile scaffold with diverse applications in chemical biology and pharmaceutical research. Recent advances in its synthesis have made it more accessible for further studies, while its demonstrated biological activities open new avenues for drug discovery and agrochemical development. Future research should focus on elucidating its structure-activity relationships, optimizing its pharmacological properties, and exploring its potential in other therapeutic areas. The compound's unique chemical features and broad applicability make it a promising candidate for continued investigation in multiple scientific domains.
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